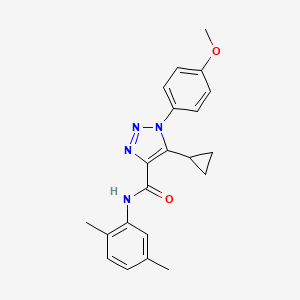

5-cyclopropyl-N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-cyclopropyl-N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by distinct substituents: a cyclopropyl group at position 5 of the triazole ring, a 4-methoxyphenyl group at position 1, and an N-linked 2,5-dimethylphenyl moiety. This compound’s structural uniqueness lies in the combination of a cyclopropyl group (a strained three-membered ring) and methoxy/dimethyl aryl substituents, which may enhance metabolic stability and target-binding affinity compared to simpler analogs.

Properties

IUPAC Name |

5-cyclopropyl-N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-13-4-5-14(2)18(12-13)22-21(26)19-20(15-6-7-15)25(24-23-19)16-8-10-17(27-3)11-9-16/h4-5,8-12,15H,6-7H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJKPCGGGBPVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C18H22N4O2

- Molecular Weight : 342.40 g/mol

- Structure : The compound features a cyclopropyl group and a triazole moiety, which are critical for its biological activity.

The biological activity of 5-cyclopropyl-N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : This compound exhibits significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

- Antimicrobial Activity : The triazole structure contributes to its efficacy against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity | Target | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Anticancer | Human lung carcinoma cells | 12.5 | Induces apoptosis |

| Antifungal | Candida albicans | 8.0 | Inhibits growth |

| Antiviral | HIV protease | 15.0 | Reduces viral replication |

| Anti-inflammatory | COX-2 enzyme | 25.0 | Decreases inflammatory response |

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Studies :

- Antifungal Activity :

- Anti-inflammatory Effects :

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with a triazole scaffold can exhibit significant anticancer activity. The mechanisms through which 5-cyclopropyl-N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may exert its effects include:

- Inhibition of Cell Proliferation : Studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against breast and prostate cancer cells with promising results.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, an essential mechanism for reducing tumor size and spread.

- Inhibition of Angiogenesis : By preventing the formation of new blood vessels that tumors need for growth, this compound could potentially limit cancer progression.

Case Study Example :

In a study evaluating the anticancer properties of triazole derivatives, compounds similar to this one displayed IC50 values comparable to established chemotherapeutics against multiple cancer cell lines. This suggests a strong potential for further development as a therapeutic agent.

Antimicrobial Properties

The antimicrobial activity of 5-cyclopropyl-N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been investigated:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 |

| Escherichia coli | Antibacterial | 0.250 |

| Candida albicans | Antifungal | 0.500 |

Research indicates that triazole compounds often outperform traditional antibiotics regarding minimum inhibitory concentration (MIC), highlighting their potential as novel therapeutic agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key insights include:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl Group | C-3 | Increases antibacterial activity |

| Methyl Group | N-4 | Reduces activity if too long |

| Phenyl Group | C-5 | Essential for high activity |

These findings suggest that modifications to the molecular structure can significantly influence the efficacy of the compound.

Comparison with Similar Compounds

Key Structural Features

*Estimated based on molecular formula (C22H23N5O2).

- Position 5 Substituent: The cyclopropyl group in the target compound replaces amino or chloro substituents in analogs. This substitution may reduce polarity and enhance membrane permeability compared to amino groups while avoiding the electronegativity of chloro substituents .

- N-Substituent : The 2,5-dimethylphenyl group is shared with the compound in , suggesting a preference for sterically hindered, lipophilic aryl groups in this position.

Antiproliferative Activity

- 5-Amino-1-aryl-triazole-4-carboxamides: Exhibit activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition (GP) up to -27.3% .

- Target Compound: The cyclopropyl group may enhance metabolic stability, prolonging intracellular activity.

Kinase Inhibition

- Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate inhibits B-Raf kinase, a target in melanoma therapy . The target compound’s cyclopropyl group may similarly stabilize interactions with kinase ATP-binding pockets.

Antimicrobial Potential

- Triazole carboxamides with halogenated aryl groups (e.g., 3d in ) show antimicrobial activity. The target’s methoxy group may reduce toxicity compared to halogenated analogs while retaining target affinity.

Physicochemical Properties

*Inferred from analogs with similar substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.